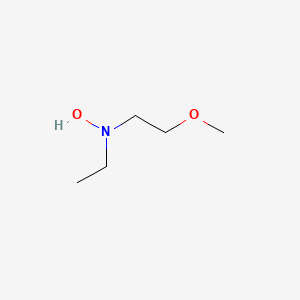![molecular formula C14H15NO2S2 B14310138 Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate CAS No. 112779-70-1](/img/structure/B14310138.png)
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate is a complex organic compound that features a thiazole ring, a phenyl group, and an ethyl ester functional group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate typically involves the reaction of 4-methylphenylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and inflammatory diseases.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation by interfering with signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
- 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Uniqueness
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate is unique due to its specific structural features, such as the combination of a thiazole ring with a phenyl group and an ethyl ester.
Propriétés
| 112779-70-1 | |
Formule moléculaire |
C14H15NO2S2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
ethyl 2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H15NO2S2/c1-3-17-13(16)9-19-14-15-12(8-18-14)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
Clé InChI |
LBTMJGDJPVTJDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=NC(=CS1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)


![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/no-structure.png)




![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
